![molecular formula C13H12ClNO3 B2409513 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride CAS No. 64404-11-1](/img/structure/B2409513.png)
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride
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Overview
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride, commonly referred to as this compound, is an organic compound that belongs to the family of heterocyclic compounds. It is a white crystalline solid that is insoluble in water and has a melting point of 121-123°C. It is widely used in the field of organic chemistry, as it is a versatile reagent for the synthesis of various compounds. This compound has also been explored for its potential applications in the field of medicine and biochemistry.
Scientific Research Applications
Metabolic Activation and Toxicity of Chemical Compounds
Research on 2-Methylpropene (MP) or isobutene, a gaseous chemical used in the synthetic rubber industry, highlights the importance of understanding the metabolic activation and potential toxicity of chemical compounds. It's shown that MP is metabolized to a primary metabolite, which can produce genetic damage in both prokaryotic and eukaryotic cells in vitro. This indicates the significance of investigating the balance between the formation and detoxification of reactive metabolites in determining the potential toxicity of chemical compounds like 2-Methylpropene and possibly related compounds (Cornet & Rogiers, 1997).
Downstream Processing of Biologically Produced Chemicals
The study on the downstream processing of biologically produced 1,3-Propanediol and 2,3-butanediol sheds light on the complexities of separating such chemicals from fermentation broth. This research is crucial for understanding the economic and technical challenges in the microbial production of chemicals, potentially relevant for the production or processing of related compounds (Xiu & Zeng, 2008).
Sustainable Alternatives for Extraction of Natural Products
The exploration of 2-methyloxolane (2-MeOx) as a sustainable, bio-based solvent for the extraction of natural products and food ingredients emphasizes the importance of finding environmentally friendly alternatives for industrial processes. This research highlights the necessity of replacing petroleum-based solvents with bio-based alternatives to reduce environmental impact and enhance sustainability, a principle that could be relevant to the processing or usage of similar compounds (Rapinel et al., 2020).
Soil Degradation and Environmental Impact
The study on the degradation of certain compounds in the soil, like 1,3-dichloropropenes, offers valuable insights into the environmental behavior and impact of chemical agents used in agriculture, such as nematocides. Understanding the degradation rates and mechanisms is crucial for assessing the environmental impact and ensuring the safety of chemical compounds used in various industries (Dijk, 1974).
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as phthalimides, interact with various biological targets .
Mode of Action
Based on its structural similarity to other phthalimides, it can be hypothesized that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Given its structural similarity to other phthalimides, it may be involved in various biochemical pathways .
Result of Action
Based on its structural similarity to other phthalimides, it can be hypothesized that it may induce changes in cellular function .
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(2)10(11(14)16)15-12(17)8-5-3-4-6-9(8)13(15)18/h3-7,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWARQGSAYOFNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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